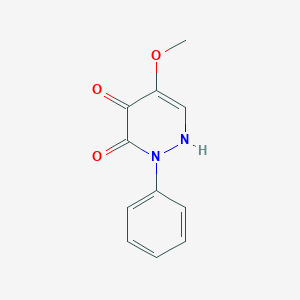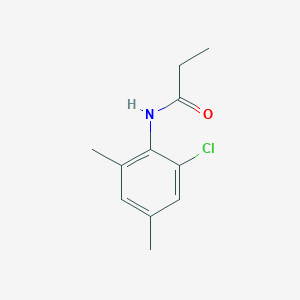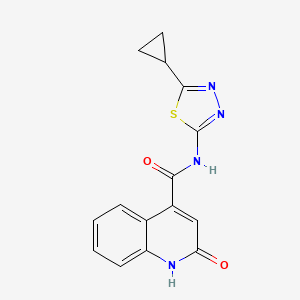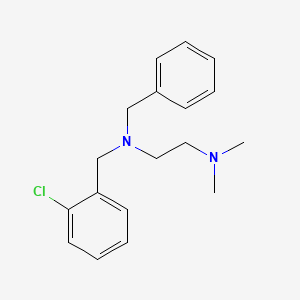
4-hydroxy-5-methoxy-2-phenyl-3(2H)-pyridazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-hydroxy-5-methoxy-2-phenyl-3(2H)-pyridazinone, also known as HPPH, is a potent photosensitizer that has been extensively studied for its potential in photodynamic therapy (PDT) for cancer treatment. HPPH has a unique structure that allows it to selectively accumulate in cancer cells, making it an attractive candidate for use in PDT.
Mecanismo De Acción
The mechanism of action of 4-hydroxy-5-methoxy-2-phenyl-3(2H)-pyridazinone in PDT involves the production of reactive oxygen species (ROS) upon exposure to light of a specific wavelength. The ROS can cause damage to cellular components, including DNA and proteins, leading to cell death. This compound has been shown to accumulate in cancer cells at higher levels than in normal cells, making it a selective photosensitizer for use in PDT.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in cancer cells. These include the induction of apoptosis (programmed cell death), inhibition of angiogenesis (the formation of new blood vessels), and modulation of the immune system to enhance anti-tumor responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-hydroxy-5-methoxy-2-phenyl-3(2H)-pyridazinone as a photosensitizer for use in PDT is its ability to selectively accumulate in cancer cells, making it an effective treatment option with minimal side effects. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to formulate for clinical use.
Direcciones Futuras
There are several potential future directions for research on 4-hydroxy-5-methoxy-2-phenyl-3(2H)-pyridazinone and its use in PDT. One area of focus is the development of more efficient synthesis methods to improve the yield and purity of the final product. Another area of research is the optimization of treatment protocols to improve the efficacy of this compound-based PDT. Additionally, there is ongoing research into the use of this compound in combination with other therapies, such as chemotherapy and immunotherapy, to enhance its anti-tumor effects.
Métodos De Síntesis
The synthesis of 4-hydroxy-5-methoxy-2-phenyl-3(2H)-pyridazinone involves a multi-step process that begins with the reaction of 2-aminopyridine with ethyl acetoacetate to form a pyridazinone intermediate. This intermediate is then reacted with phenylhydrazine to form the final product, this compound. The synthesis of this compound has been optimized over the years to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
4-hydroxy-5-methoxy-2-phenyl-3(2H)-pyridazinone has been extensively studied for its potential in photodynamic therapy (PDT) for cancer treatment. PDT is a non-invasive treatment that involves the use of a photosensitizer, such as this compound, that is activated by light of a specific wavelength to produce reactive oxygen species that can kill cancer cells. This compound has been shown to be effective in preclinical studies against a variety of cancer types, including breast, lung, and prostate cancer.
Propiedades
IUPAC Name |
5-methoxy-2-phenyl-1H-pyridazine-3,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-16-9-7-12-13(11(15)10(9)14)8-5-3-2-4-6-8/h2-7,12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJIWNPPGPLFDCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CNN(C(=O)C1=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47194200 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R)-3,4,4-trimethyl-1-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}-3-pyrrolidinol](/img/structure/B5652292.png)


![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-methylbenzamide](/img/structure/B5652322.png)
![3-[(1-benzyl-1H-imidazol-2-yl)methyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B5652345.png)
![2-(2-isopropyl-1H-imidazol-1-yl)-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]propanamide](/img/structure/B5652355.png)
![1-[2-(3,3-diphenylpiperidin-1-yl)-2-oxoethyl]-1H-tetrazol-5-amine](/img/structure/B5652358.png)



![N,N-dimethyl-2-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-piperidinyl}-1-(3-methylphenyl)-2-oxoethanamine](/img/structure/B5652376.png)


